molecular formula C16H16N2O4S B4124494 2-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide

2-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B4124494
M. Wt: 332.4 g/mol
InChI Key: TXXPLMJRBMTDQW-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide is a benzamide derivative characterized by a nitro-substituted aromatic ring and an ethylsulfanyl substituent. Its molecular formula is C₁₆H₁₆N₂O₄S, with a molecular weight of 332.374 g/mol (monoisotopic mass: 332.083078). The compound features a benzamide core substituted at the 2-position with an ethylthio group and an N-linked 4-methoxy-2-nitrophenyl moiety. The compound is cataloged under ChemSpider ID 503831 and has been studied for its structural and pharmacological relevance .

Properties

IUPAC Name

2-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-3-23-15-7-5-4-6-12(15)16(19)17-13-9-8-11(22-2)10-14(13)18(20)21/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXPLMJRBMTDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Thioether Formation:

    Amidation: The formation of the benzamide core.

Each of these steps requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, methanol for methoxylation, and ethylthiol for thioether formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving nitroaromatic compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

  • Key Differences : Replaces the ethylsulfanyl group at the 2-position with a bromine atom.
  • Crystallographic studies reveal that 4MNB and the title compound share similar torsion angles in the benzamide core, but the ethylsulfanyl group in the title compound introduces greater conformational flexibility .

N-(4-Methoxyphenyl)-2-hydroxy-4-nitrobenzamide

  • Key Differences : Substitutes the ethylsulfanyl group with a hydroxyl group and shifts the nitro group to the 4-position.
  • Impact : The hydroxyl group enhances hydrogen-bonding capacity, improving solubility but reducing metabolic stability. Antioxidant assays show that hydroxylated benzamides (e.g., THHEB in ) exhibit strong radical scavenging activity (IC₅₀ = 22.8 μM for DPPH), whereas nitro-substituted derivatives like the title compound are less active in antioxidant contexts but may excel in other therapeutic areas (e.g., antimicrobial or anticancer activity) .

Nitazoxanide (NTZ)

  • Key Differences : Features a nitrothiazole ring instead of a nitro-substituted phenyl group.
  • Impact : Nitazoxanide’s thiazole moiety enhances antiparasitic activity by targeting pyruvate:ferredoxin oxidoreductase. In contrast, the title compound’s ethylsulfanyl and nitro groups may favor interactions with cysteine proteases or kinases, as seen in other benzamide-based inhibitors .

Physicochemical and Computational Insights

  • Solubility and LogP : The ethylsulfanyl group in the title compound increases lipophilicity (predicted LogP ≈ 3.2) compared to hydroxylated analogues (LogP ≈ 1.8 for THHEB). This property may enhance membrane permeability but reduce aqueous solubility .
  • Docking Studies : AutoDock Vina simulations () suggest that nitro and methoxy groups in benzamides participate in π-π stacking and hydrogen bonding with target proteins, such as COX-2 or c-Met kinases. The ethylsulfanyl group may occupy hydrophobic pockets, as seen in similar sulfonamide-based inhibitors .

Crystallographic and Conformational Analysis

  • The title compound’s nitro-substituted benzene ring forms a dihedral angle of 71.56° with the benzoyl ring, as observed in related structures (e.g., N-(4-methylphenyl)-N-{[(2-nitrophenyl)acetyl]oxy}benzamide, ). This angle is critical for molecular packing and intermolecular interactions, such as C–H⋯O bonds, which stabilize the crystal lattice .

Biological Activity

The compound 2-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide is a member of the benzamide family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C14H16N2O4S
  • Molecular Weight : 316.36 g/mol

The presence of the ethyl sulfanyl group, methoxy group, and nitrophenyl moiety suggests potential interactions with biological targets, making it a candidate for further investigation into its pharmacological properties.

The mechanism of action for benzamide derivatives often involves interaction with specific enzymes or receptors within biological systems. The nitro group in the structure can undergo reduction to form reactive intermediates that may lead to cellular damage or modulation of signaling pathways. The methoxy group enhances solubility and membrane permeability, potentially facilitating cellular uptake.

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:

  • Inhibition of Cell Proliferation : Various derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and others, demonstrating IC50 values ranging from 1.2 to 5.3 µM in some cases .
  • Induction of Apoptosis : Certain analogs have been reported to induce apoptosis in cancer cells through activation of intrinsic pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • In vitro Studies : Preliminary assays indicated that similar benzamide derivatives exhibited larvicidal activity against mosquito larvae and fungicidal activity against various fungal strains, suggesting a broad spectrum of antimicrobial efficacy .
  • Mechanistic Insights : The interaction with microbial enzymes or disruption of membrane integrity could be potential mechanisms through which these compounds exert their effects.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved EffectsIC50/EC50 Values
AnticancerMCF-7 (breast cancer)Decreased cell viabilityIC50 = 1.2 µM
HCT116 (colon cancer)Induction of apoptosisIC50 = 3.7 µM
AntimicrobialMosquito larvaeLarvicidal activityEC50 = 10 mg/L
Botrytis cinereaFungicidal activityEC50 = 11.61 µg/mL

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). For example, analogous benzamide derivatives are prepared by reacting substituted benzoic acids with amines under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key steps include activating the carboxylic acid group and optimizing reaction time/temperature to avoid side reactions like nitro-group reduction .
  • Analytical Validation : Confirm success via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm), IR (amide C=O stretch ~1650 cm1^{-1}), and LC-MS (molecular ion peak matching theoretical mass) .

Q. How is the molecular structure of this compound verified experimentally?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement , complemented by NMR and high-resolution mass spectrometry (HRMS).
  • Example : A related nitro-substituted benzamide (4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide) was resolved via SC-XRD, revealing dihedral angles between aromatic rings and hydrogen-bonding patterns critical for stability .

Advanced Research Questions

Q. How do electronic effects of the ethylsulfanyl and nitro groups influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing nitro group deactivates the benzene ring, directing electrophilic substitutions to specific positions. Ethylsulfanyl’s electron-donating nature may enhance nucleophilic aromatic substitution (SNAr) at the 2-nitro position.
  • Experimental Design : Use computational methods (DFT) to map electrostatic potential surfaces and validate with kinetic studies (e.g., monitoring reaction rates under varying conditions) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50_{50} values)?

  • Troubleshooting :

  • Solubility : Assess solubility in DMSO/PBS using dynamic light scattering (DLS). Poor solubility may falsely lower activity in vitro.
  • Purity : Quantify impurities via HPLC (>95% purity required for reliable assays).
  • Assay Conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times .

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

  • SAR Approach :

  • Modifications : Replace ethylsulfanyl with bulkier thioethers or oxidize to sulfone to alter steric/electronic profiles.
  • Testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Computational Aid : Molecular docking (AutoDock Vina) to predict binding modes to ATP-binding pockets .

Q. What crystallographic challenges arise from the nitro and ethylsulfanyl substituents?

  • Crystallization Issues : Nitro groups cause π-π stacking disruptions, leading to twinning or poor diffraction. Ethylsulfanyl’s flexibility reduces crystal quality.
  • Solutions :

  • Use slow evaporation with mixed solvents (e.g., DCM/hexane).
  • Employ SHELXL’s TWIN and BASF commands for refining twinned data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide
Reactant of Route 2
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2-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide

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